molecular formula C12H16N2 B12815574 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane

Cat. No.: B12815574
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-NEPJUHHUSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane traces its origins to late 20th-century advancements in bicyclic diamine chemistry. Initial reports of related diazabicycloheptane derivatives appeared in the 1980s, with systematic exploration of their synthetic routes intensifying in the 1990s. The specific benzyl-substituted variant was first documented in patent literature circa 1994 (CAS registry 114086-14-5), though full synthetic details entered public domain repositories like PubChem by 2005.

Key milestones in its development include:

Year Development Significance
1994 Initial synthesis reported Establishment of core bicyclic framework
2005 PubChem entry created Public accessibility of structural data
2017 Multicomponent synthetic applications Demonstrated utility in dithiocarbamate synthesis

The compound's stereochemical complexity drove methodological innovations, particularly in protecting group strategies. Early syntheses employed benzyl groups for nitrogen protection, later replaced by tert-butoxycarbonyl (Boc) groups in advanced derivatives.

Significance in Bicyclic Diamine Chemistry

This compound occupies a strategic position in heterocyclic chemistry due to three key attributes:

  • Conformational Rigidity : The bicyclo[2.2.1]heptane system enforces a fixed spatial arrangement of nitrogen atoms, creating well-defined chiral environments. This property proves critical in asymmetric catalysis, where the compound serves as a precursor to chiral ligands.

  • Synthetic Versatility : The benzyl group provides both steric bulk and a handle for subsequent functionalization. As demonstrated in multicomponent reactions, the secondary amine undergoes efficient dithiocarbamate formation with carbon disulfide and electrophiles under mild conditions.

  • Pharmaceutical Relevance : Derivatives exhibit biological activity through interactions with neurological targets. The scaffold's ability to mimic natural polyamine structures while resisting metabolic degradation enhances its drug discovery potential.

The molecular architecture features two nitrogen atoms at bridgehead positions (2- and 5-positions) with distinct electronic environments. X-ray crystallographic analysis confirms a chair-like conformation with nitrogen lone pairs oriented for optimal hydrogen bonding. Table 1 summarizes critical molecular properties:

Table 1: Molecular Characteristics of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Property Value Source
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
SMILES C1C2CNC1CN2CC3=CC=CC=C3
Chiral Centers 2 ((1S,4S) configuration)

Recent advances leverage its stereochemical properties for constructing complex molecular architectures. A 2017 study demonstrated its conversion to dithiocarbamate derivatives through magnesium oxide-catalyzed three-component reactions, achieving yields exceeding 85%. This methodology enables rapid generation of structurally diverse compounds for biological screening while preserving the core bicyclic framework's conformational advantages.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

JPRFUVVWNBBEDI-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H]2CN[C@H]1CN2CC3=CC=CC=C3

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis from 4-Hydroxy-L-Proline (Classical Route)

This method is based on the procedure described by Portoghese et al. (J. Org. Chem., 1966) and further refined in patent EP0397351B1:

  • Step 1: 4-Hydroxy-L-proline is converted into tritosyl-hydroxy-L-prolinol.
  • Step 2: The tritosyl intermediate is reacted with benzylamine, introducing the benzyl group at the nitrogen.
  • Step 3: Treatment with hydrogen iodide, phosphorus, and acetic acid induces cyclization to form 2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydroiodide salt.
  • Step 4: The dihydroiodide salt can be further processed to yield the free base or other derivatives.

This method is notable for its stereochemical control and has been used as a foundation for synthesizing related bicyclic amines for pharmaceutical applications.

Alternative Route via N-Benzyloxycarbonyl Protection

As disclosed in EP-A-0324543 and related literature:

  • The hydroxy-L-prolinol derivative is first ditosylated and then protected with an N-benzyloxycarbonyl (Cbz) group.
  • This protected intermediate is reacted with benzylamine.
  • Acidic deprotection removes the Cbz group, yielding 2-benzyl-2,5-diazabicyclo[2.2.1]heptane.

This approach allows for selective functionalization and improved yields by protecting reactive amine groups during the synthesis.

Preparation of the Dihydrobromide Salt

The dihydrobromide salt form of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is commonly prepared to enhance solubility and stability:

  • The free base is treated with hydrobromic acid under controlled conditions.
  • The resulting dihydrobromide salt crystallizes with defined melting points (15–17 °C in NaOH solution).
  • This salt form is widely used in pharmaceutical intermediate synthesis and catalysis due to its improved handling properties.

Multicomponent Synthesis of Derivatives

Recent research has applied multicomponent reaction strategies to synthesize derivatives of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane, such as N-Boc-protected dithiocarbamates:

  • The free base is first converted to the N-Boc-protected intermediate using di-tert-butyl dicarbonate and triethylamine in dichloromethane.
  • This intermediate reacts with carbon disulfide and various electrophiles in the presence of magnesium oxide catalyst and methanol solvent.
  • The reaction proceeds cleanly at low temperatures and ambient conditions, yielding functionalized derivatives in high yields (up to 90%).

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Tosylation of 4-hydroxy-L-proline Tosyl chloride, base High Forms tritosyl intermediate
Reaction with benzylamine Benzylamine, solvent Moderate Introduces benzyl group
Cyclization with HI, P, AcOH Hydrogen iodide, phosphorus, acetic acid Moderate Forms dihydroiodide salt
N-Benzyloxycarbonyl protection Di-tert-butyl dicarbonate, triethylamine 90 Protects amine for selective reactions
Formation of dihydrobromide salt Hydrobromic acid High Enhances solubility and stability
Multicomponent synthesis of derivatives Carbon disulfide, electrophiles, MgO catalyst, methanol 85-90 Efficient, clean reaction for functionalized derivatives

Research Findings and Notes

  • The classical synthesis route from hydroxy-L-proline provides stereochemically pure intermediates essential for pharmaceutical applications, especially in antibiotic quinolone synthesis.
  • Protection strategies such as N-Boc or N-Cbz groups improve reaction selectivity and yield, facilitating downstream functionalization.
  • The dihydrobromide salt form is preferred in research and industrial settings due to its enhanced physicochemical properties, including solubility and stability.
  • Multicomponent reactions enable rapid diversification of the bicyclic scaffold, allowing the synthesis of novel derivatives with potential biological activity.
  • Analytical characterization of intermediates and final products typically involves NMR (300/400 MHz), mass spectrometry (FAB-MS), and optical rotation measurements to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.

    Reduction: Reduced derivatives such as benzylamine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The nitrogen atoms in the bicyclic framework play a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Key Findings :

  • Benzyl vs. Methyl: The benzyl group enhances enantioselectivity in organocatalytic reactions compared to the smaller methyl group, which is more suited for streamlined synthetic pathways .

Bicyclic Framework Modifications

Compounds with altered ring systems demonstrate divergent properties:

Compound Name Bicyclic Structure Key Differences Applications Reference
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane [2.2.1] (norbornane) Rigid, compact structure Asymmetric catalysis
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] (norbornene) Larger ring strain; unsaturated bonds Probing ring-opening reactions
Benzathine benzylpenicillin [3.2.0] (β-lactam) Antibiotic backbone with sulfur and oxygen Antibacterial formulations

Key Findings :

  • The [2.2.1] framework provides optimal rigidity for chiral induction in catalysis, whereas [4.1.0] derivatives are less studied but useful in mechanistic investigations .
  • β-Lactam-based bicyclics (e.g., benzathine benzylpenicillin) highlight the pharmacological divergence of nitrogen-containing bicyclics .

Biological Activity

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane is a bicyclic compound that has garnered interest in pharmacology due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-benzyl-2,5-diaza-bicyclo[2,2,1]heptane typically involves the cyclization of precursors derived from amino acids or other nitrogen-containing compounds. One notable method reported involves transforming hydroxy-L-proline into a bicyclic structure through a series of tosylation and cyclization reactions using benzylamine as a key reagent .

Biological Activity

Research indicates that 2-benzyl-2,5-diaza-bicyclo[2,2,1]heptane exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its interactions with various receptors suggest potential therapeutic applications.

The primary mechanisms through which this compound operates include:

  • Nicotinic Receptor Modulation : It has been shown to act as an antagonist at specific nicotinic receptors (e.g., α3β4), which are implicated in neurotransmitter release and synaptic plasticity.
  • Opioid Receptor Interaction : The compound exhibits modest affinity for μ-opioid receptors and acts as an antagonist at κ-opioid receptors. This dual action may contribute to its effects on pain and addiction pathways.

Neuropharmacological Studies

A study conducted on the effects of 2-benzyl-2,5-diaza-bicyclo[2,2,1]heptane on animal models demonstrated its potential in reducing withdrawal symptoms in opioid-dependent subjects. The compound's ability to modulate opioid receptor activity suggests it could be beneficial in treating opioid addiction.

In Vitro Studies

In vitro assays have shown that this compound can inhibit the release of certain neurotransmitters in response to stimuli. This property highlights its potential as a therapeutic agent for neurological disorders characterized by excessive neurotransmitter release.

Data Table: Properties and Activities

PropertyValue
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS Number 14612543
Nicotinic Receptor Affinity Antagonist at α3β4
Opioid Receptor Affinity Modest affinity for μ-opioid
Biological Applications Potential in addiction therapy

Q & A

Q. What are the key synthetic routes for 2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane, and how are reaction conditions optimized?

The compound is synthesized via multistep protocols involving (a) tosylation, (b) reductive amination, (c) benzylamine coupling, and (d) acid-mediated deprotection. For example, NaBH₄ and BF₃–Et₂O in THF achieve reductive amination (85% yield), while HBr (40%) efficiently removes protecting groups (96% yield). Optimization involves controlling stoichiometry (e.g., di-tert-butyl dicarbonate in 1.3:1 molar ratio to substrate) and temperature (reflux for benzylation). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural integrity of 2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane confirmed during synthesis?

High-resolution NMR (e.g., ¹H/¹³C NMR) and mass spectrometry are critical. The bicyclo[2.2.1]heptane scaffold shows distinct proton splitting patterns (e.g., bridgehead H at δ 3.1–3.5 ppm), while the benzyl group exhibits aromatic signals at δ 7.2–7.4 ppm. Enantiomeric purity is verified via chiral HPLC or optical rotation comparisons with literature values .

Q. What solvents and conditions are suitable for handling 2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane derivatives?

The free base is stable in dichloromethane or THF under inert atmospheres. Salts (e.g., dihydrobromide) require polar solvents like methanol/water. Storage at –20°C in amber vials prevents degradation. Note: WGK 3 classification indicates high environmental toxicity, necessitating controlled disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of (1S,4S)-2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane be achieved?

Chiral induction relies on stereospecific starting materials (e.g., (1S,4S)-configured precursors) and asymmetric catalysis. For example, TsCl-mediated tosylation preserves stereochemistry (94% yield), while BF₃–Et₂O enhances diastereoselectivity during ring closure. Enantiomeric excess (>98%) is confirmed via X-ray crystallography of dihydrobromide salts .

Q. What mechanistic insights explain the reactivity of the bicyclo[2.2.1]heptane core in cross-coupling reactions?

The strained bicyclic system increases electrophilicity at bridgehead nitrogen, facilitating nucleophilic substitutions or Buchwald–Hartwig couplings . Density functional theory (DFT) studies reveal transition-state stabilization via norbornane-like ring distortion. Experimental validation uses kinetic isotopic effects (KIE) and Hammett plots .

Q. How do structural modifications (e.g., Boc protection) alter the physicochemical properties of this compound?

Introducing Boc groups increases solubility in apolar solvents (e.g., toluene) and stabilizes the amine against oxidation. Comparative studies show Boc-protected derivatives exhibit logP values 1.5 units higher than free bases, impacting membrane permeability in biological assays. Deprotection kinetics (e.g., with HBr) follow pseudo-first-order kinetics under acidic conditions .

Q. What analytical challenges arise in quantifying trace impurities in 2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane batches?

LC-MS/MS with ESI+ ionization detects sub-ppm-level impurities (e.g., des-benzyl byproducts). Method development requires optimizing column chemistry (C18 phases) and mobile-phase gradients (acetonitrile/0.1% formic acid). Validation follows ICH Q3A guidelines, with LOQ ≤ 0.05% .

Application-Focused Questions

Q. How is this compound utilized in synthesizing pharmacologically active intermediates?

It serves as a rigid scaffold for neurological drug candidates , leveraging its conformational restriction to enhance receptor binding. For example, coupling with 4-nitrophenyl groups via SNAr reactions yields kinase inhibitors. In vitro assays assess cytotoxicity (IC₅₀) and selectivity against off-target enzymes .

Q. What role does 2-benzyl-2,5-diaza-bicyclo[2.2.1]heptane play in asymmetric catalysis?

Chiral derivatives act as ligands in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation). The bicyclic framework imposes steric bulk, improving enantioselectivity (up to 90% ee). Comparative studies with analogous diazabicyclo[2.2.2]octane ligands show superior activity in C–N bond formations .

Data Contradiction & Resolution

Q. Discrepancies in reported yields for Boc protection: How to reconcile literature variations?

Yields range from 75–96% depending on base choice (e.g., triethylamine vs. Na₂CO₃ ) and solvent polarity. Kinetic studies suggest dichloromethane minimizes side reactions (e.g., carbamate dimerization). Reproducibility requires strict anhydrous conditions and stoichiometric control of di-tert-butyl dicarbonate .

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